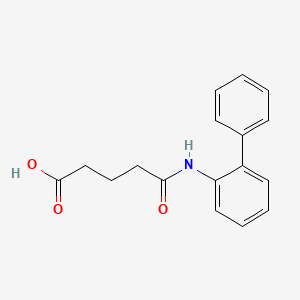

![molecular formula C18H17N3OS B5653206 1-(4-biphenylyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5653206.png)

1-(4-biphenylyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest is likely to be synthesized for its potential applications in materials science, pharmaceuticals, or as a precursor for more complex chemical syntheses. Derivatives of 1,2,4-triazole and biphenyl groups are known for their diverse chemical functionalities and have been explored for various biological and industrial applications.

Synthesis Analysis

Synthesis of derivatives similar to the compound often involves nucleophilic substitution reactions, cycloadditions, or the use of organometallic reagents. For example, novel derivatives have been synthesized by reacting substituted 1H-1,2,4-triazole with chloroacetyl ferrocene in the presence of sodium hydride and potassium iodide at reflux, indicating the potential methods for synthesizing complex triazole derivatives (Liu et al., 2010).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly employed to determine the molecular structure of such compounds. For instance, the structure of certain ferrocenyl-ethanone derivatives was established by X-ray crystallography, showcasing the utility of these techniques in elucidating molecular geometry and electronic structure (Liu et al., 2010).

Chemical Reactions and Properties

Compounds with the 1,2,4-triazole moiety often engage in reactions typical of heterocyclic compounds, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their chemical properties can be significantly influenced by the substituents on the triazole ring and adjacent groups.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and stability of these compounds can vary widely depending on the specific substituents and overall molecular structure. Optical properties like UV-vis absorption and fluorescence might also be of interest for materials science applications, as seen in derivatives displaying specific absorption and emission characteristics (Liu et al., 2010).

Propriétés

IUPAC Name |

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-13-19-20-18(21(13)2)23-12-17(22)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPMGPRDFRNCPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 7005922 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]acetic acid](/img/structure/B5653124.png)

![2-(dimethylamino)-2-(3-methylphenyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5653125.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methoxyphenyl)acetyl]piperidine](/img/structure/B5653131.png)

![2-methoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5653163.png)

![5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653165.png)

![N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5653166.png)

![N-[(2-naphthylamino)carbonothioyl]-2-furamide](/img/structure/B5653172.png)

![4-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5653192.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-fluoro-2-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5653198.png)

![4'-{[(cyclopropylamino)carbonyl]amino}-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5653216.png)